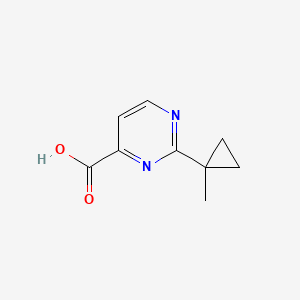

2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c1-9(3-4-9)8-10-5-2-6(11-8)7(12)13/h2,5H,3-4H2,1H3,(H,12,13) |

InChI Key |

RCWMDTKHKFRFCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Pyrimidine Core

The pyrimidine ring is commonly constructed by cyclization reactions involving amidines, β-dicarbonyl compounds, or related precursors. Acidic or basic conditions facilitate ring closure, often yielding 6-oxo-1,6-dihydropyrimidine intermediates, which can be further functionalized.

Multi-Step Synthesis Example

A representative synthetic route reported involves:

- Starting from 2-chloro-4-methylpyrimidine, perform palladium-catalyzed vinylation to obtain 4-methyl-2-vinylpyrimidine.

- Subject the vinylpyrimidine to cyclopropanation using nitrogen ylides to form tert-butyl (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylate.

- Hydrolyze the ester and perform chiral resolution via recrystallization with chiral amines to obtain optically pure 2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid.

This approach achieves moderate overall yields (~58% over three steps) and allows access to enantiomerically enriched products.

Comparative Data Table of Key Preparation Steps

Summary of Research Findings

- The preparation of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid is well-documented through palladium-catalyzed vinylation followed by nitrogen ylide-mediated cyclopropanation and subsequent hydrolysis/chiral resolution.

- Yields are moderate to high, with the possibility of obtaining enantiomerically pure compounds.

- The synthetic route is amenable to scale-up and modifications for analog synthesis.

- Green chemistry methods provide promising alternatives for more sustainable synthesis of related pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding or ionic interactions, influencing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

*Assumed based on isomer data from .

Key Observations:

- Cyclopropane Positional Isomerism: The 1-methyl vs. 2-methylcyclopropyl groups (Table row 1 vs. 2) may alter steric interactions and ring strain.

- Electronic Effects : Chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid (Table row 3) increases the carboxylic acid’s acidity compared to methylcyclopropyl derivatives. This could enhance solubility in polar solvents but also reactivity, necessitating careful handling per SDS guidelines .

- Biological Activity : Compound 36 (Table row 4) demonstrates how bulky substituents (e.g., bicyclic pyrrolidine, trifluoromethylphenyl) improve target affinity, as seen in its high purity and HPLC retention time, suggesting optimized pharmacokinetics .

Therapeutic Potential

- RBP4 Antagonism : Compound 36’s structural complexity and substituents (e.g., CF₃-Ph) highlight design strategies for enhancing potency in RBP4-targeted therapies .

Biological Activity

2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a pyrimidine ring substituted with a 1-methylcyclopropyl group at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is with a molecular weight of approximately 178.19 g/mol. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The unique substitution pattern of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid influences its reactivity and interaction with biological targets. The presence of the methylcyclopropyl group at the 2-position is particularly significant, as it may enhance lipophilicity and modulate enzyme interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| Structural Features | Pyrimidine ring, carboxylic acid group |

Research indicates that 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid may exert its biological effects through interactions with specific enzymes and receptors, particularly those involved in lipid metabolism. The compound's mechanism likely involves the inhibition or modulation of enzymatic pathways, although detailed targets are still being elucidated.

Anticancer Activity

Studies have suggested that derivatives of pyrimidine compounds, including 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid, exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy. In vitro studies have shown that modifications to the pyrimidine structure can significantly influence biological efficacy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in lipid signaling pathways. The inhibition of such enzymes can lead to alterations in bioactive lipid levels, potentially impacting various physiological processes .

Study on Lipid Metabolism

In a recent study, researchers focused on the interaction of 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid with enzymes involved in lipid metabolism. The findings suggested that this compound could serve as a lead for developing inhibitors targeting lipid metabolic pathways, which are often dysregulated in metabolic diseases.

Anticancer Efficacy Evaluation

In vitro evaluations revealed that derivatives similar to 2-(1-Methylcyclopropyl)pyrimidine-4-carboxylic acid exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.